Methanone, cyclopentyl(2-methoxy-4-methylphenyl)-
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Overview
Description
Methanone, cyclopentyl(2-methoxy-4-methylphenyl)- is an organic compound with a complex structure that includes a cyclopentyl group and a methoxy-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, cyclopentyl(2-methoxy-4-methylphenyl)- typically involves the reaction of cyclopentanone with 2-methoxy-4-methylbenzaldehyde under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of Methanone, cyclopentyl(2-methoxy-4-methylphenyl)- may involve large-scale batch or continuous processes. These methods are optimized to maximize yield and minimize costs. The use of advanced catalysts and optimized reaction conditions are common in industrial production to ensure the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methanone, cyclopentyl(2-methoxy-4-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methanone, cyclopentyl(2-methoxy-4-methylphenyl)- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanone, cyclopentyl(2-methoxy-4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methanone, bis(2-hydroxy-4-methoxyphenyl)-: This compound has similar structural features but includes two hydroxy-methoxyphenyl groups.
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Another related compound with a simpler structure.
Uniqueness
Methanone, cyclopentyl(2-methoxy-4-methylphenyl)- is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
57848-18-7 |
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Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
cyclopentyl-(2-methoxy-4-methylphenyl)methanone |
InChI |
InChI=1S/C14H18O2/c1-10-7-8-12(13(9-10)16-2)14(15)11-5-3-4-6-11/h7-9,11H,3-6H2,1-2H3 |
InChI Key |
FAHLJFOBLHVLAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2CCCC2)OC |
Origin of Product |
United States |
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